N-methyl-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide
Overview
Description
N-methyl-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.116426730 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- A study by Adhami et al. (2012) described the synthesis of a related compound, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide, highlighting the formation of new bonds and the creation of a five-membered ring. The compound was characterized using various spectroscopic methods and X-ray crystallography (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).
Anticancer Activity
- Rayes et al. (2019) synthesized biologically active phthalazinone derivatives, suggesting potential anticancer applications. The study involved the preparation of various derivatives from amino acid methyl esters of phthalazinone (Rayes, Ali, Abd Elazeem, & Eltorky, 2019).
Aldose Reductase Inhibition
- Mylari et al. (1991) investigated compounds including 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) as potent aldose reductase inhibitors. This class of inhibitors has potential applications in diabetic complications (Mylari, Larson, Beyer, Zembrowski, Aldinger, Dee, Siegel, & Singleton, 1991).
Bactericidal Activity
- Zadrazilova et al. (2015) assessed a series of substituted benzamides for their bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of these compounds in addressing antibiotic-resistant infections (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).
Antimicrobial and Antioxidant Properties
- Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, which demonstrated potent antimicrobial and antioxidant activities. These compounds, related to benzamide derivatives, could have significant applications in the field of infectious diseases and oxidative stress management (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Histone Deacetylase Inhibition
- Zhou et al. (2008) reported on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase inhibitor with selective action on specific HDACs. This compound, with its benzamide structure, showed promise in cancer therapy (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).
Properties
IUPAC Name |
N-methyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-18-16(21)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)17(22)20(2)19-15/h3-10H,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMTUJGJUUIGRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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